Pueraria glycoside
Overview
Description
Pueraria glycoside, also known as puerarin, is an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi . It has been identified as a pharmacologically active component with diverse benefits . A large number of experimental and clinical studies have demonstrated that puerarin is widely used in the treatment of a variety of diseases .
Synthesis Analysis
The pathway for forming the isoflavonoid skeletal structure of puerarin is primarily restricted to the Leguminosae family . Glycosylation and methylation are the main modifying processes in isoflavonoid metabolism in P. lobata roots, resulting in the accumulation of unique glycosylated and methylated end isoflavonoid compounds . One possible route for puerarin synthesis is via the C‐glucosylation of daidzein .Chemical Reactions Analysis
Glycosylation and methylation are the main chemical reactions involved in the biosynthesis of isoflavonoids in Pueraria lobata . Isoflavonoid glycosides from Pueraria are mainly the C - and O -glycosides . The glycol-conjugation towards Pueraria isoflavonoids occurs primarily at the positions of O -7, C -8, and O -4’ .Scientific Research Applications
Biotransformation and Intestinal Permeability
3’-Hydroxypuerarin is a major constituent of the Tongmai formula (TMF), a well-known Chinese medicinal preparation . It undergoes biotransformation by human intestinal flora (HIF) and its intestinal permeabilities are investigated using a human colon carcinoma cell line (Caco-2) cell monolayer model . The intestinal absorption capacity of 3’-Hydroxypuerarin is elevated from the levels of 10 −7 cm/s to 10 −5 cm/s .
Free Radical Scavenging Activity
3’-Hydroxypuerarin-7-O-fructoside, a product of the transformation of puerarin-7-O-fructoside by Trichoderma harzianum CGMCC 1523, shows an increase in free radical scavenging activity . The free radical scavenging activity of 3’-hydroxypuerarin-7-O-fructoside is 2.2 times that of puerarin-7-O-fructoside .
Neuroprotective Applications
3’-Hydroxypuerarin has potential applications in neuroprotection . It has been studied in the context of an Oxygen and Glucose Depletion (OGD) PC12 cell damage model .
Isoflavonoid Metabolism
3’-Hydroxypuerarin plays a significant role in the isoflavonoid metabolism in Pueraria lobata . Glycosylation and methylation are the main modifying processes in isoflavonoid metabolism in P. lobata roots, resulting in the accumulation of unique glycosylated and methylated end isoflavonoid compounds .
Cardiovascular Disease Treatment
Puerarin, a compound closely related to 3’-Hydroxypuerarin, has been established as a clinical drug for curing cardiovascular diseases . It is also used in eye drops and intravenous injections .
Diabetes Treatment
Pueraria lobata, which contains 3’-Hydroxypuerarin, is used in traditional Chinese medicine mainly for treating cardiovascular diseases, vascular hypertension, and diabetes .
Mechanism of Action
Target of Action
3’-Hydroxypuerarin, also known as Pueraria glycoside, is an isoflavone glycoside derived from the roots of Pueraria lobata (Willd.) Ohwi . It has been identified as a pharmacologically active component with diverse benefits . The primary targets of 3’-Hydroxypuerarin are Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
3’-Hydroxypuerarin interacts with its primary targets, ROS, by acting as an antioxidant . It exhibits significant scavenging activity against ONOO(-), NO•, and total ROS . This interaction results in the reduction of oxidative stress, which is often associated with various diseases .
Biochemical Pathways
3’-Hydroxypuerarin affects several cellular and molecular pathways. It interacts with pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . These pathways are involved in various biological processes, including cell migration, translational responses, cell survival, and vascular homeostasis .
Result of Action
The molecular and cellular effects of 3’-Hydroxypuerarin’s action are diverse. It has been shown to have neuroprotective, hepatoprotective, cardioprotective, immunomodulatory, anticancer, anti-diabetic, and anti-osteoporosis properties . These effects are achieved through its interaction with various cellular and molecular pathways, leading to the modulation of several basic cellular functions .
Safety and Hazards
When handling puerarin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Puerarin has shown potential in the prevention and/or treatment of various biodegenerative diseases . It has been used in traditional Chinese medicine and modern pharmacological studies have revealed its benefits in cardiovascular disease, osteoporosis, and neurodegenerative disorders . Future research directions may include further investigation into its health benefits and potential applications in cosmetics .
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
Record name | Pueraria glycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pueraria glycoside | |
CAS RN |
117060-54-5 | |
Record name | 3′-Hydroxypuerarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pueraria glycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pueraria glycoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-HYDROXYPUERARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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